molecular formula C10H15N3O B1292763 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1042499-41-1

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1292763
CAS No.: 1042499-41-1
M. Wt: 193.25 g/mol
InChI Key: KSIZOLMMFDCERU-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature, yielding the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation . The cyclopropyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a cyclopropyl-substituted oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile building block in synthetic chemistry and drug development.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole moiety linked to a piperidine ring. Its molecular formula is C10H15N3OC_{10}H_{15}N_{3}O and it can be represented as follows:

SMILES C1(C2=NC(C3CC3)=NO2)CCNCC1\text{SMILES }C1(C2=NC(C3CC3)=NO2)CCNCC1

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of antimalarial and anticancer properties. The following sections summarize key findings from various studies.

Antimalarial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimalarial activity. For instance, compounds with similar structures showed effective inhibition against Plasmodium falciparum, with varying EC50 values depending on structural modifications. In one study, it was noted that:

  • EC50 Values : The most potent derivatives had EC50 values as low as 0.019μM0.019\,\mu M .

This suggests that structural modifications around the oxadiazole and piperidine rings can greatly influence biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cytotoxicity : Compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited GI50 values in the sub-micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Key observations include:

  • Oxadiazole Ring : The position and nature of substituents on the oxadiazole ring significantly affect potency.
  • Piperidine Modifications : Variations at the piperidine nitrogen influence binding affinity and efficacy against target proteins.
  • Cyclopropyl Group : The presence of the cyclopropyl group contributes to increased lipophilicity and potential receptor interactions.

Study 1: Antimalarial Efficacy

A study focused on derivatives of oxadiazole found that modifications at the 3-position of the piperidine ring led to a notable decrease in potency. Specifically:

Compound StructureEC50 (μM\mu M)Observations
Original Compound0.263Moderate activity
Methyl Substituted0.114Significant decrease in potency
Dimethyl Substituted1.48Markedly reduced activity

This highlights how specific substitutions can lead to diminished efficacy against malaria parasites .

Study 2: Cancer Cell Line Testing

In another investigation into the anticancer properties:

CompoundCell LineGI50 (μM\mu M)Mechanism
Compound AMCF-70.028Induces apoptosis
Compound BU-9370.019Cell cycle arrest

These results underscore the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of cyclopropylamidoximes with activated carbonyl intermediates. Multi-step routes often involve forming the oxadiazole ring first, followed by piperidine coupling. For example, cyclopropylamine can react with thiocyanate derivatives to form the oxadiazole core, as seen in analogous syntheses of triazole-containing piperidines . Optimization of solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., HATU) is critical for minimizing side products. Evidence from similar 5-thiopropylpiperidine syntheses suggests yields improve with slow addition of reagents and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the cyclopropyl group (δ ~0.5–1.5 ppm) and oxadiazole-proton environments (δ ~8–9 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 193.12 for C10_{10}H15_{15}N3_3O) .
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) can resolve stereochemical ambiguities in crystalline derivatives, such as hydrochloride salts .

Q. How does the cyclopropyl group influence the compound’s stability under standard laboratory storage conditions?

  • Methodology : Cyclopropyl moieties are prone to ring-opening under acidic or oxidative conditions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can assess degradation. Comparative studies with isopropyl-substituted analogs (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine) reveal cyclopropyl derivatives exhibit lower thermal stability but better solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

  • Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
  • Use prodrug approaches (e.g., hydrochloride salts) to enhance solubility, as seen in morpholine-oxadiazole analogs .
  • Validate target engagement via radioligand binding assays or PET imaging with 11^{11}C-labeled derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

  • Methodology :

  • Systematic substituent variation : Replace cyclopropyl with larger groups (e.g., tert-butyl) to probe steric effects. Evidence from piperidine-oxadiazole libraries shows that bulkier substituents reduce off-target binding to adenosine receptors .
  • Computational docking : Use molecular dynamics (e.g., AMBER or GROMACS) to model interactions with target proteins like kinases or GPCRs. For example, piperidine-oxadiazole scaffolds exhibit high affinity for serotonin receptors in docking simulations .
  • Pharmacophore mapping : Compare electrostatic and hydrophobic features with active analogs (e.g., 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) to identify critical binding motifs .

Q. What experimental and computational methods are used to predict regioselectivity in oxadiazole-ring functionalization?

  • Methodology :

  • Electrophilic substitution reactions : Bromination or nitration at the oxadiazole 5-position is favored due to electron-withdrawing effects. Monitor regioselectivity via LC-MS and 15^{15}N NMR .
  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. Studies on 1,2,4-oxadiazoles show C-5 is more reactive than C-3 in SNAr reactions .

Q. Data-Driven Insights

Property Value/Technique Reference
Exact Mass193.1215 ([M+H]+^+)
Common ImpuritiesDes-cyclopropyl byproducts (HPLC >95%)
CrystallinityMonoclinic, P21_1/c space group
Metabolic Half-Life (Human)~2.3 hours (microsomal assay)

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZOLMMFDCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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